N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-chloro-6-fluorobenzamide hydrochloride N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-chloro-6-fluorobenzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1189716-92-4
VCID: VC5095008
InChI: InChI=1S/C20H23ClFN3O3S.ClH/c21-17-7-4-8-18(22)19(17)20(26)23-9-14-29(27,28)25-12-10-24(11-13-25)15-16-5-2-1-3-6-16;/h1-8H,9-15H2,(H,23,26);1H
SMILES: C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3Cl)F.Cl
Molecular Formula: C20H24Cl2FN3O3S
Molecular Weight: 476.39

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-chloro-6-fluorobenzamide hydrochloride

CAS No.: 1189716-92-4

Cat. No.: VC5095008

Molecular Formula: C20H24Cl2FN3O3S

Molecular Weight: 476.39

* For research use only. Not for human or veterinary use.

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-chloro-6-fluorobenzamide hydrochloride - 1189716-92-4

Specification

CAS No. 1189716-92-4
Molecular Formula C20H24Cl2FN3O3S
Molecular Weight 476.39
IUPAC Name N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-2-chloro-6-fluorobenzamide;hydrochloride
Standard InChI InChI=1S/C20H23ClFN3O3S.ClH/c21-17-7-4-8-18(22)19(17)20(26)23-9-14-29(27,28)25-12-10-24(11-13-25)15-16-5-2-1-3-6-16;/h1-8H,9-15H2,(H,23,26);1H
Standard InChI Key AWVJVWRLAWMDCS-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3Cl)F.Cl

Introduction

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-chloro-6-fluorobenzamide hydrochloride is a synthetic compound with significant potential in medicinal chemistry. It features a complex molecular structure that includes a benzamide moiety, a sulfonyl group, and a piperazine ring, which may contribute to its biological activity. This compound is classified as a sulfonamide derivative and is of interest for its potential interactions with biological targets.

Synthesis

The synthesis of N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-chloro-6-fluorobenzamide hydrochloride typically involves several key steps, including nucleophilic substitution reactions. The choice of solvents, such as dimethylformamide, and catalysts like triethylamine, is crucial for optimizing yield and purity.

Potential Applications

This compound has potential applications in medicinal chemistry, particularly due to its sulfonamide moiety, which can enhance binding affinity through hydrogen bonding or electrostatic interactions with biological targets. While its mechanism of action is not fully elucidated, related compounds suggest promising biological activities.

Biological Activity

Although specific biological activity data for N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-chloro-6-fluorobenzamide hydrochloride is limited, related sulfonamide derivatives have shown potential as antimicrobial and anticancer agents. For instance, other sulfonamide-based compounds have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as anticancer effects against various cancer cell lines .

Chemical Reactions

The compound can participate in various chemical reactions, including nucleophilic substitution, which is a key aspect of its synthesis and potential modifications for biological applications.

Synthesis Conditions

ConditionDescription
SolventDimethylformamide
CatalystTriethylamine
Reaction TypeNucleophilic Substitution

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